molecular formula C20H17NO B6044310 N-2-biphenylyl-4-methylbenzamide

N-2-biphenylyl-4-methylbenzamide

Cat. No. B6044310
M. Wt: 287.4 g/mol
InChI Key: BADYEQIMOGYHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-4-methylbenzamide, commonly known as BPBM, is a synthetic compound that belongs to the class of benzamides. BPBM is a white crystalline solid that is soluble in chloroform, ethanol, and acetone. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

BPBM exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory mediators such as prostaglandins. BPBM also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
BPBM has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. BPBM has been found to modulate the activity of immune cells such as T cells, B cells, and macrophages, suggesting a potential role in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BPBM in laboratory experiments is its high solubility in organic solvents, which makes it easy to handle and administer. BPBM also exhibits good stability under physiological conditions, making it suitable for in vivo studies. However, one of the limitations of using BPBM is its relatively low potency compared to other COX-2 inhibitors such as celecoxib.

Future Directions

There are several future directions for the research on BPBM. One potential area of research is the development of more potent analogs of BPBM that can be used as anti-inflammatory and anti-cancer agents. Another area of research is the investigation of the potential use of BPBM in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the role of BPBM in modulating the gut microbiome and its potential use in the treatment of gastrointestinal disorders is an area of emerging research.

Synthesis Methods

BPBM can be synthesized through the condensation reaction of 2-biphenylcarboxylic acid and 4-methylbenzoyl chloride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

BPBM has shown promising results in various scientific research applications. It has been studied extensively for its potential use as an anti-inflammatory, analgesic, and anti-cancer agent. BPBM has also been investigated for its role in regulating the immune system and for its potential use in the treatment of autoimmune diseases.

properties

IUPAC Name

4-methyl-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c1-15-11-13-17(14-12-15)20(22)21-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADYEQIMOGYHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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